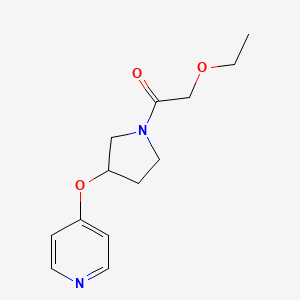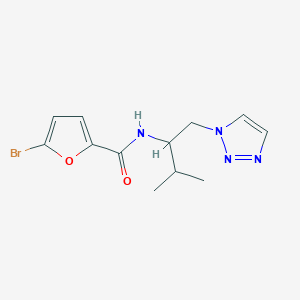
2-Chloro-3-iodoprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-iodoprop-1-ene is a useful research compound. Its molecular formula is C3H4ClI and its molecular weight is 202.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Reactions :
- Augé and David (1983) described a stereoselective synthesis method for cis vinyloxiranes and trans 1-phenyl-1,3-butadiene using a reaction involving 1-chloro-3-iodoprop-1-ene, highlighting its utility in creating specific organic compounds.
- Ogawa et al. (1978) studied the vibration spectra and rotational isomerism of chain molecules including 1-chloro-3-iodoprop-1-ene, providing insights into the molecular behavior of such compounds.
- Wang et al. (2016) explored the use of 1-chloro-3-iodoprop-1-ene in the efficient chlorination of nitrogen-containing heterocycles and arenes, indicating its role in specific chemical reactions.
Advanced Material and Chemical Applications :
- Mongin et al. (1998) investigated the transformation of 2-chloro-3-iodoprop-1-ene in various chemical processes, which could be applied in material science and chemical engineering.
- Ley and Longbottom (2008) discussed the reagent properties of 3-iodoprop-1-ene derivatives in metal-mediated coupling processes and esterification reactions, useful in synthesizing a range of chemicals.
Application in Synthesis of Natural Products and Pharmaceuticals :
- Alonso et al. (2005) described the use of this compound derivatives in the synthesis of 1,7-dioxaspiro[4.4]nonanes, which are present in a series of natural products.
- Levanova et al. (2013) studied the reactions of this compound in the synthesis of various organic compounds, showing its versatility in creating pharmaceutical intermediates.
Investigation in Thermal Decomposition and Reaction Dynamics :
- Thomas (1967) explored the kinetics of the thermal decomposition of chloro-alkenes, including compounds similar to this compound, providing insights into their stability and reactivity under thermal conditions.
Mechanism of Action
Target of Action
This compound is a halogenated alkene, and such compounds are often involved in various chemical reactions due to the presence of reactive halogen atoms . .
Mode of Action
Halogenated alkenes, in general, can participate in addition reactions with nucleophiles, which could potentially lead to modifications of biomolecules
Biochemical Pathways
Given its chemical structure, it might be involved in halogenation reactions or serve as a precursor for other compounds
Pharmacokinetics
As a small, lipophilic molecule, it might be expected to cross biological membranes easily, but its actual bioavailability and pharmacokinetic profile would depend on many factors, including its interactions with proteins and other biomolecules .
Result of Action
The molecular and cellular effects of 2-Chloro-3-iodoprop-1-ene’s action are currently unknown. Based on its chemical structure, it could potentially react with various biomolecules, leading to modifications that could affect cellular functions . .
Properties
IUPAC Name |
2-chloro-3-iodoprop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClI/c1-3(4)2-5/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQHVKZJTOVHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CI)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39557-31-8 |
Source


|
| Record name | 2-chloro-3-iodoprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-Methoxyphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2507558.png)

![2-cyclopentyl-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2507560.png)

![N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2507564.png)


![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2507569.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/no-structure.png)


![1-(Chloromethyl)-3-(2,4-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2507579.png)


